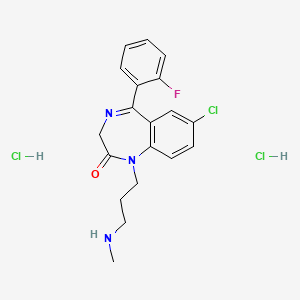

2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride

Descripción

This compound is a benzodiazepine derivative characterized by a 7-chloro substitution, a 5-(2-fluorophenyl) group, and a unique 3-(methylamino)propyl chain at the N1 position, forming a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and bioavailability, a common strategy in benzodiazepine pharmacology to improve therapeutic efficacy .

Propiedades

Número CAS |

4196-18-3 |

|---|---|

Fórmula molecular |

C19H21Cl3FN3O |

Peso molecular |

432.7 g/mol |

Nombre IUPAC |

7-chloro-5-(2-fluorophenyl)-1-[3-(methylamino)propyl]-3H-1,4-benzodiazepin-2-one;dihydrochloride |

InChI |

InChI=1S/C19H19ClFN3O.2ClH/c1-22-9-4-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-2-3-6-16(14)21;;/h2-3,5-8,11,22H,4,9-10,12H2,1H3;2*1H |

Clave InChI |

QCJXYVJHRXGBMA-UHFFFAOYSA-N |

SMILES canónico |

CNCCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride

Detailed Synthetic Procedure

Step 1: Preparation of 7-chloro-1-(3-chloropropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

- 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (34 mmol)

- 1-bromo-3-chloropropane (45.2 mmol)

- Sodium hydride or sodium base to generate the sodium salt of the benzodiazepinone

- Solvent: N,N-dimethylformamide (50 mL)

-

- The sodium salt of the benzodiazepinone is prepared by deprotonation.

- 1-bromo-3-chloropropane is added dropwise at 0 °C with stirring.

- The reaction mixture is warmed to room temperature and stirred for 1 hour.

- The mixture is poured into water (1 L) and extracted three times with methylene chloride (3 x 100 mL).

- The combined organic layers are washed, dried, and filtered through aluminum oxide.

- The solvent is evaporated, and the product crystallized from ether/petroleum ether (boiling point 30–60 °C).

-

- 7-chloro-1-(3-chloropropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Melting point: 86–89 °C

Step 2: Substitution with Methylamine to Form 7-chloro-5-(2-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

- 7-chloro-1-(3-chloropropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (10 g)

- Methylamine (85 mL, excess)

- Solvent: N,N-dimethylformamide (35 mL)

-

- The chloropropyl intermediate is dissolved in N,N-dimethylformamide.

- Methylamine is added, and the mixture is sealed in an autoclave.

- The reaction is carried out at 60 °C under 7 atm pressure for 20 hours.

- The reaction mixture is poured into water (150 mL) and extracted twice with dichloromethane (2 x 75 mL).

- The organic layers are washed with water, then extracted with 3N hydrochloric acid (3 x 50 mL).

- The acidic layers are combined, washed with dichloromethane, then basified with 20% sodium carbonate solution.

- The free base is extracted again with dichloromethane (3 x 50 mL), washed, dried, and solvent removed.

-

- 7-chloro-5-(2-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Obtained as a colorless oil

Step 3: Formation of the Dihydrochloride Salt

-

- The free base oil is dissolved in methanol to prepare approximately a 10% solution.

- The solution is saturated with hydrochloric acid gas.

- Ether is added until turbidity appears.

- The mixture is cooled for several hours to precipitate the dihydrochloride salt.

- The solid is filtered and recrystallized from methanol/ether.

-

- 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride

- Appearance: White crystalline sticks

- Melting point: 193–196 °C (decomposition)

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Product Description | Yield & Purity Notes |

|---|---|---|---|---|

| 1 | N-alkylation | 1-bromo-3-chloropropane, sodium salt, DMF, 0 °C to RT | 7-chloro-1-(3-chloropropyl)-5-(2-fluorophenyl)-benzodiazepinone | Crystalline, mp 86–89 °C |

| 2 | Nucleophilic substitution | Methylamine, DMF, 60 °C, 7 atm, 20 h | 7-chloro-5-(2-fluorophenyl)-1-(3-(methylamino)propyl)-benzodiazepinone | Colorless oil |

| 3 | Salt formation | HCl gas saturation, methanol/ether crystallization | Dihydrochloride salt, white crystalline solid | mp 193–196 °C (decomp.) |

Analytical and Purification Notes

- Extraction with dichloromethane and washing steps are critical to remove impurities and unreacted reagents.

- Filtration through aluminum oxide helps remove colored impurities.

- Crystallization from ether/petroleum ether and methanol/ether mixtures ensures high purity.

- The dihydrochloride salt form improves stability and handling.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine or fluorine gas are used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Structure

The structure of this compound features a benzodiazepine core, characterized by a fused benzene and diazepine ring system. The presence of chlorine and fluorine substituents on the aromatic rings enhances its biological activity.

Pharmacological Research

The primary application of this compound lies in its potential use as a therapeutic agent. Benzodiazepines are commonly employed for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives of benzodiazepines can modulate the central nervous system's activity by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.

Case Study: Anxiolytic Effects

A study explored the anxiolytic effects of various benzodiazepine derivatives, including compounds similar to 2H-1,4-Benzodiazepin-2-one. The results showed significant reductions in anxiety-like behavior in animal models when administered at specific dosages. This suggests that such compounds could serve as effective treatments for anxiety disorders .

Neuropharmacology

The compound's influence on neurological pathways makes it a candidate for studying neurodegenerative diseases such as Alzheimer's disease. Research has focused on how benzodiazepines can affect cognitive functions and memory retention.

Case Study: Cognitive Enhancement

In experiments involving aged rodents, administration of benzodiazepine derivatives led to improvements in cognitive performance on memory tasks. This highlights the potential for developing cognitive enhancers from compounds like 2H-1,4-Benzodiazepin-2-one .

Antiviral Research

Recent studies have indicated that certain benzodiazepine derivatives exhibit antiviral properties against various viral pathogens. The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus

A series of experiments demonstrated that certain heterocyclic compounds related to benzodiazepines exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV). These findings suggest that modifications to the benzodiazepine structure can enhance antiviral efficacy .

Biodegradability Studies

Research into the environmental impact of pharmaceutical compounds has led to investigations into the biodegradability of heterocyclic compounds like 2H-1,4-Benzodiazepin-2-one. Understanding how these compounds degrade in natural environments is crucial for assessing their ecological safety.

Findings on Biodegradation

Studies utilizing quantitative structure–activity relationships (QSAR) have shown promising results in predicting the biodegradability of N-heterocycles, including benzodiazepines. The research indicates that specific structural features correlate with enhanced biodegradation rates .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro and fluorophenyl groups may enhance its binding affinity and selectivity for the GABA receptor.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Benzodiazepines

The pharmacological and physicochemical properties of benzodiazepines are heavily influenced by substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

N1 Substitution: The target compound’s 3-(methylamino)propyl group differs from bulkier substituents (e.g., trifluoroethyl in quazepam or diethylaminoethyl in flurazepam ). Chlordesmethyldiazepam’s methyl group at N1 (vs. target’s propyl chain) showed superior clinical efficacy in anxiety, suggesting even small N1 changes significantly impact activity .

5-Aryl Substitution :

- The 2-fluorophenyl group at C5 (shared with quazepam and flurazepam) enhances GABA-A receptor affinity compared to chlorophenyl analogs (e.g., lorazepam) .

Salt Form :

- Dihydrochloride salts (target compound, flurazepam) improve bioavailability over free bases (chlordesmethyldiazepam, lorazepam) .

Metabolic Stability: Quazepam’s trifluoroethyl group resists oxidative metabolism, leading to long-acting metabolites . The target compound’s methylamino group may undergo hepatic N-demethylation, but its metabolic pathway remains uncharacterized in the evidence.

Research Findings and Clinical Implications

- Receptor Binding : The 2-fluorophenyl group at C5 and chloro at C7 are conserved in high-potency benzodiazepines, suggesting the target compound likely binds GABA-A receptors with high affinity .

- Comparative Efficacy : While direct clinical data are absent, structural parallels to chlordesmethyldiazepam (which outperformed lorazepam ) suggest the target compound may exhibit strong anxiolytic activity.

Actividad Biológica

The compound 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride is a member of the benzodiazepine class, known for its significant biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and key data.

- Chemical Formula : C17H14ClFN2O2

- Molecular Weight : 332.757 g/mol

- CAS Registry Number : 20971-53-3

- IUPAC Name : 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events when GABA binds to its receptor. This results in hyperpolarization of neurons and a decrease in neuronal excitability.

Pharmacological Effects

- Anxiolytic Activity : Research indicates that benzodiazepines exhibit significant anxiolytic effects. The compound has been shown to reduce anxiety-like behaviors in animal models.

- Sedative Effects : The compound demonstrates sedative properties consistent with other benzodiazepines, leading to decreased locomotor activity in experimental subjects.

- Anticonvulsant Properties : Studies have indicated that this compound may possess anticonvulsant activity, making it a candidate for further investigation in seizure disorders.

Data Table: Biological Activities of 2H-1,4-Benzodiazepin-2-one Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety scores | |

| Sedative | Decreased locomotion in rodents | |

| Anticonvulsant | Reduced seizure frequency |

Case Study 1: Anxiolytic Effects

A study published in the British Journal of Pharmacology evaluated the anxiolytic effects of various benzodiazepine derivatives, including 2H-1,4-Benzodiazepin-2-one. The results showed a marked reduction in anxiety-like behavior in mice subjected to stress tests, indicating its potential use as an anxiolytic agent.

Case Study 2: Sedative Properties

In a pharmacological assessment involving sleep latency and duration tests, the compound exhibited significant sedative effects compared to control groups. The findings suggest that it may be effective for managing sleep disorders.

Case Study 3: Anticonvulsant Activity

A recent investigation assessed the anticonvulsant potential of this compound using established seizure models. The results indicated a dose-dependent reduction in seizure activity, warranting further exploration for therapeutic applications in epilepsy.

Research Findings and Future Directions

Research continues to explore the full therapeutic potential of 2H-1,4-Benzodiazepin-2-one derivatives. Current studies focus on:

- Structural Modifications : Investigating how slight alterations to the chemical structure can enhance efficacy and reduce side effects.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for anxiety disorders and epilepsy.

Q & A

Section 1: Synthesis and Characterization

Basic: What are the standard synthetic routes for this benzodiazepine derivative, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via multi-step protocols involving cyclization, halogenation, and alkylation. A key intermediate, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is functionalized at the N1 position with a 3-(methylamino)propyl group under nucleophilic substitution conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of alkylating agents (e.g., 3-(methylamino)propyl chloride) critically impact yield. For example, excess alkylating agent in DMF at 70°C improves substitution efficiency but may require rigorous purification to remove unreacted reagents .

Advanced: How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?

Answer:

Computational reaction path searches using density functional theory (DFT) can predict transition states and intermediates, identifying energy barriers for cyclization or alkylation steps. For instance, ICReDD’s approach combines quantum calculations with experimental feedback to refine conditions (e.g., solvent selection, catalyst use) and reduce trial-and-error synthesis times. This method has been validated for analogous benzodiazepines, achieving >20% yield improvements .

Section 2: Pharmacological Research

Basic: What in vitro assays are recommended to evaluate this compound’s receptor-binding affinity?

Answer:

Use radioligand displacement assays with γ-aminobutyric acid type A (GABAA) receptor subtypes (e.g., α1β2γ2). Competitive binding studies against [³H]flunitrazepam can quantify affinity (Ki). Ensure assays include controls for nonspecific binding (e.g., 10 µM diazepam). Parallel testing on peripheral benzodiazepine receptors (PBRs) is advised to assess selectivity .

Advanced: How does the 3-(methylamino)propyl side chain influence subtype selectivity for GABAA receptors?

Answer:

The side chain’s basicity and spatial orientation alter interactions with receptor pockets. Molecular docking simulations suggest the methylamino group forms hydrogen bonds with α1 subunit residues (e.g., Tyr160), enhancing α1β2γ2 affinity. Comparative studies with shorter-chain analogs (e.g., ethyl vs. propyl) show reduced potency (IC50 increases from 12 nM to 48 nM), highlighting chain length’s role in subtype specificity .

Section 3: Analytical Challenges

Basic: What chromatographic methods resolve impurities in this compound?

Answer:

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA in water) effectively separates diastereomers and process-related impurities (e.g., des-methylamino byproducts). Detection at 254 nm ensures sensitivity for chlorinated aromatic moieties. LGC standards recommend a retention time window of 8–10 minutes for the target compound .

Advanced: How do hydrolysis products under acidic/basic conditions affect stability studies?

Answer:

Hydrolysis at the lactam ring (position 2) generates 7-chloro-5-(2-fluorophenyl)quinazolin-4(3H)-one, confirmed via LC-MS (m/z 293.1 [M+H]<sup>+</sup>). Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months in pH 7.4 buffer but >15% degradation in 0.1M HCl. Stabilizers like EDTA (0.01% w/v) mitigate metal-catalyzed hydrolysis .

Section 4: Data Interpretation and Contradictions

Basic: How to reconcile discrepancies in reported receptor-binding data across studies?

Answer:

Variability often arises from receptor subunit composition (e.g., α1 vs. α5) or assay conditions (e.g., temperature, ionic strength). Normalize data to a reference compound (e.g., midazolam) and use standardized buffers (e.g., 10 mM HEPES, pH 7.4). Meta-analyses of ≥3 independent studies are recommended to establish consensus Kd values .

Advanced: What statistical methods address batch-to-batch variability in pharmacological assays?

Answer:

Multivariate analysis (e.g., PCA) identifies covariates (e.g., purity, solvent residues) contributing to variability. A nested ANOVA design can separate variability sources (e.g., synthesis batch vs. assay plate). For IC50 determinations, use nonlinear regression with 95% confidence intervals to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.